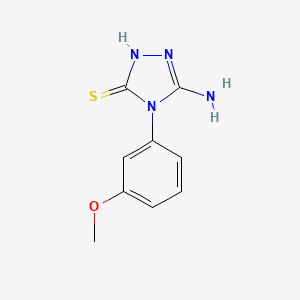![molecular formula C15H20 B14406451 [3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene CAS No. 87712-68-3](/img/structure/B14406451.png)
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene is an organic compound characterized by a benzene ring attached to a propyl chain, which is further connected to a methylcyclopentene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-(3-methylcyclopent-1-en-1-yl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bond in the cyclopentene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [3-(3-Methylcyclopent-1-en-1-yl)propyl]toluene
- [3-(3-Methylcyclopent-1-en-1-yl)propyl]ethylbenzene
- [3-(3-Methylcyclopent-1-en-1-yl)propyl]phenol
Uniqueness
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a benzene ring with a cyclopentene moiety provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
87712-68-3 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3-(3-methylcyclopenten-1-yl)propylbenzene |
InChI |
InChI=1S/C15H20/c1-13-10-11-15(12-13)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,12-13H,5,8-11H2,1H3 |
InChI Key |
FAKNEXGLMVTRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
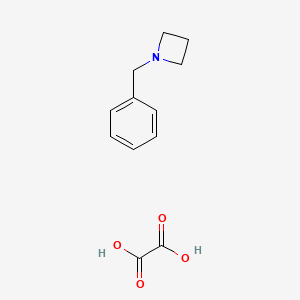
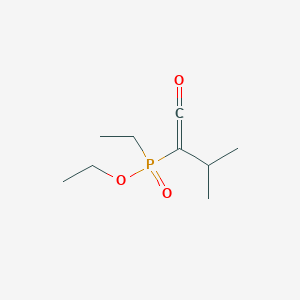

![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)


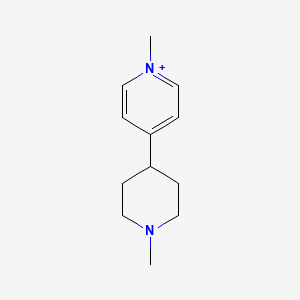
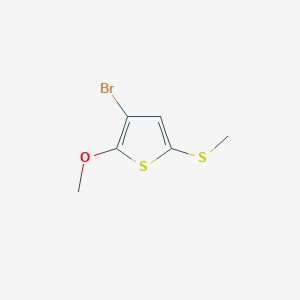
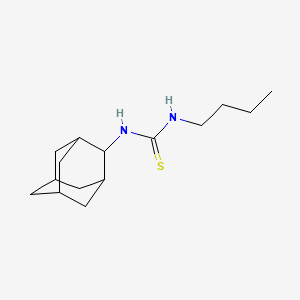
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)

